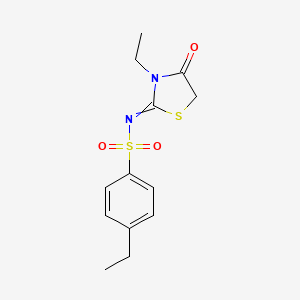
4-ethyl-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine motifs are known for their diverse biological activities and are present in various natural and bioactive compounds. The presence of sulfur in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 4-ethyl-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form 2-methylidene-1,3-thiazolidin-4-one derivatives. These derivatives can then react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound in yields ranging from 57% to 87% . Industrial production methods may involve optimization of these reaction conditions to improve yield, purity, and selectivity.
Chemical Reactions Analysis
4-ethyl-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxalyl chloride, acetylene dicarboxylate, and ethanol. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with oxalyl chloride produces pyrrolidine-2,3,5-trione derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications due to its diverse biological activities. It has been studied for its anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties . In medicinal chemistry, it serves as a valuable scaffold for the development of new drug candidates. Additionally, it is used in the synthesis of valuable organic combinations and as a vehicle for improving the pharmacokinetic activity of other compounds .
Mechanism of Action
The mechanism of action of 4-ethyl-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide involves its interaction with various molecular targets and pathways. The presence of the thiazolidine ring allows it to interact with enzymes and receptors, leading to its diverse pharmacological effects. The sulfur atom in the thiazolidine ring plays a crucial role in enhancing its binding affinity and selectivity towards specific biological targets .
Comparison with Similar Compounds
4-ethyl-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide can be compared with other thiazolidine derivatives, such as thiazolidin-4-one and its analogs. These compounds share similar structural features but may differ in their biological activities and pharmacological properties. For example, thiazolidin-4-one derivatives have been extensively studied for their anticancer activities and have shown significant potential as multi-target enzyme inhibitors . The unique combination of the thiazolidine ring with the benzenesulfonamide group in this compound contributes to its distinct pharmacological profile.
Properties
CAS No. |
5494-58-6 |
|---|---|
Molecular Formula |
C13H16N2O3S2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-ethyl-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C13H16N2O3S2/c1-3-10-5-7-11(8-6-10)20(17,18)14-13-15(4-2)12(16)9-19-13/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
LXUIMWDJNVYDTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=O)CS2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-2-(tetrahydrofuran-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104065.png)
![7-phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B14104073.png)

![Methyl 4-[5-(2-hydroxyethyl)-3-(2-hydroxy-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B14104080.png)
![8-allyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14104085.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14104093.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-phenylacetamide](/img/structure/B14104100.png)
![N-ethyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14104108.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide](/img/structure/B14104114.png)
![7-Chloro-2-(3-hydroxypropyl)-6-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104116.png)

![6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14104124.png)
![2-Butyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104132.png)

